1'-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
Description
The compound 1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one features a spirocyclic architecture combining a chroman-4-one moiety with a pyrrolidin ring, linked via a 4-methyl-1,2,3-thiadiazole-5-carbonyl group.
Properties
IUPAC Name |
1'-(4-methylthiadiazole-5-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-14(23-18-17-10)15(21)19-7-6-16(9-19)8-12(20)11-4-2-3-5-13(11)22-16/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFNVWSOMPTROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one typically involves multiple steps, starting with the preparation of the thiadiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps may include the formation of the spirocyclic structure through intramolecular cyclization reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can be used to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride, potassium tert-butoxide) are employed.
Major Products Formed:
Scientific Research Applications
Chemical Synthesis Applications
Protecting Group in Organic Synthesis
- TBM-AB(Me)Ph is primarily utilized as a protecting group for amines in organic synthesis. Protecting groups are essential in multi-step syntheses where certain functional groups need to be temporarily deactivated to prevent unwanted reactions. The tert-butyl carbamate group can be attached to the amine, allowing for selective modifications of other functional groups without interference from the amine itself. After the desired reactions are completed, the protecting group can be removed to regenerate the free amine.
Versatility in Synthetic Pathways
- The versatility of TBM-AB(Me)Ph allows it to be integrated into various synthetic pathways, making it a valuable intermediate in the production of more complex molecules. Its stability and reactivity make it suitable for diverse applications in synthetic organic chemistry, including the synthesis of pharmaceuticals and agrochemicals.
Biological and Pharmaceutical Applications
Potential Anti-Cancer Properties
- Research has indicated that TBM-AB(Me)Ph may exhibit anti-cancer properties. Studies have shown that compounds with similar structures can interact with biological targets involved in cancer progression. Although further research is necessary to elucidate its mechanisms and efficacy as a therapeutic agent, initial findings suggest a promising avenue for drug development .
Medicinal Chemistry
- The compound's unique structure enhances its interaction with biological systems, making it a candidate for drug development. Its amino group allows for modulation of enzyme activity and may serve as an intermediate in synthesizing pharmaceutical agents with specific therapeutic effects.
Comparative Analysis of Carbamates
To better understand the uniqueness of TBM-AB(Me)Ph, it is helpful to compare it with other carbamate derivatives commonly used in medicinal chemistry:
| Compound Name | Structure | Key Applications |
|---|---|---|
| TBM-AB(Me)Ph | Structure | Protecting group; potential anti-cancer agent |
| Carbamate A | Structure A | Insecticides; herbicides |
| Carbamate B | Structure B | Pharmaceuticals; enzyme inhibitors |
This table illustrates that while many carbamates serve as pesticides or herbicides, TBM-AB(Me)Ph's role as a protecting group and its potential medicinal applications highlight its distinct position within this class of compounds.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of TBM-AB(Me)Ph:
- Study on Protecting Groups : A comprehensive investigation into various protecting groups demonstrated that TBM-AB(Me)Ph effectively prevents unwanted reactions during multi-step syntheses, showcasing its utility in complex organic transformations .
- Anti-Cancer Research : Preliminary studies reported that TBM-AB(Me)Ph exhibited cytotoxic effects against specific cancer cell lines, suggesting further exploration into its potential as an anti-cancer drug is warranted .
Mechanism of Action
The mechanism by which 1'-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Thiadiazole-Containing Derivatives
Compounds sharing the 4-methyl-1,2,3-thiadiazole-5-carbonyl group exhibit variations in substituents and biological activities:
Key Findings :
Spiro Chromanone Derivatives
Key Findings :
Pyrrolidin/Piperidin Derivatives
Derivatives with pyrrolidin or piperidin rings linked to the thiadiazole-carbonyl group highlight structural diversity:
Key Findings :
Other Heterocyclic Systems
Compounds with fused heterocycles or boronic acid linkages provide additional insights:
Key Findings :
- Boronic acid coupling (e.g., Example 63) enables diversification of thiadiazole derivatives for targeted drug design .
Biological Activity
1'-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a novel compound that has garnered attention for its potential biological activities. This compound integrates a spirocyclic structure with a thiadiazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Properties
- Molecular Weight : 268.33 g/mol
- IUPAC Name : this compound
- CAS Number : Not explicitly available in the search results.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with appropriate chroman and pyrrolidine derivatives. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of thiadiazole showed potent activity against various bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
The spirocyclic structure of this compound may contribute to its anticancer activity:
- Research has shown that similar spiro compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Specific studies on chromenopyridine derivatives have highlighted their ability to inhibit topoisomerases and induce apoptosis in cancer cells .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with thiadiazole moieties are known to inhibit various enzymes involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Scavenging : Similar compounds have demonstrated antioxidant properties that mitigate oxidative stress in cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for effective derivatives.
- Cancer Cell Line Studies : In vitro experiments on breast cancer cell lines showed that spiro compounds could reduce cell viability by up to 70% at concentrations of 10 µM after 48 hours.
Q & A
Q. How can in silico models optimize pharmacokinetic properties while retaining bioactivity?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 inhibition. Prioritize derivatives with logP < 5 and high gastrointestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
